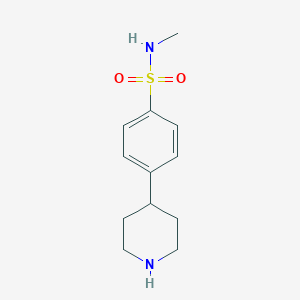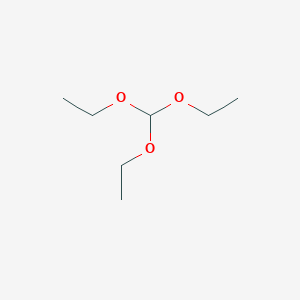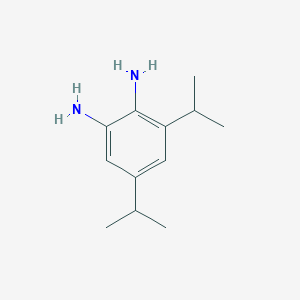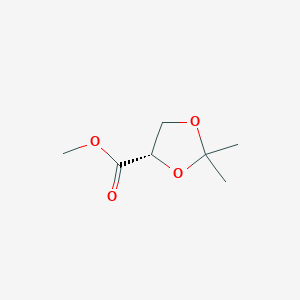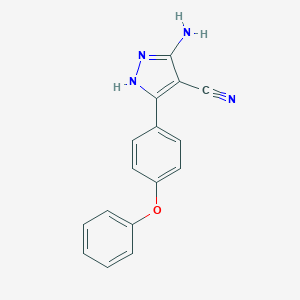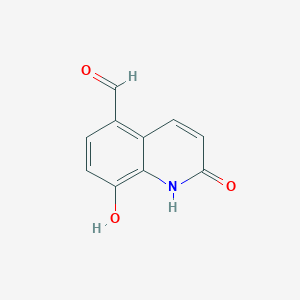
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-, is a chemical compound related to the quinoline family, which is known for its diverse chemical behavior and wide-ranging applications in organic synthesis and pharmaceuticals. Quinoline derivatives are important in the synthesis of various heterocyclic compounds due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through several methods, including the Vilsmeier-Haack reaction, which is commonly employed for the synthesis of quinolinecarboxaldehyde compounds. For example, the synthesis of novel quinolinone derivatives has been described via the Vilsmeier-Haack reaction of acetylated quinoline precursors, showcasing the versatility of this method in generating complex quinoline structures (Ibrahim et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This core structure is often modified with various functional groups, leading to a wide range of derivatives with diverse chemical properties. Structural elucidation is typically achieved through analytical and spectral data, including NMR and mass spectrometry.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including ring-opening and ring-closure reactions, which are significant for the synthesis of complex heterocyclic compounds. The chemical behavior of these compounds can be influenced by substituents on the quinoline nucleus, leading to a variety of products under different reaction conditions. For instance, the reaction of quinolinecarboxaldehyde with hydroxylamine hydrochloride under different conditions reveals its distinctive chemical behavior, resulting in a range of products due to ring-opening ring-closure (RORC) mechanisms (Ibrahim et al., 2013).
Applications De Recherche Scientifique
Synthesis Methods
Various studies have documented the synthesis of quinoline and its derivatives. Tamura et al. (1982) explored the synthesis of 5-Hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, which involved thermal cyclization of 3-oxocyclohexenylaminomethylenemalonates, followed by aromatization, ethylation, and hydrolysis of products. The 5-amino derivatives were prepared through aromatization of isoxazole intermediates (Tamura et al., 1982). Similarly, Xin et al. (1993) synthesized 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives by reacting ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate with corresponding benzaldehydes, demonstrating the versatility of quinoline synthesis methods (Xin et al., 1993).
Degradation and Metabolism
Schwarz et al. (1989) researched the degradation of quinoline by different bacterial strains, which could utilize quinoline as the sole source of carbon, nitrogen, and energy. This study identified various degradation products of quinoline, proposing different degradation pathways for quinoline in microorganisms, hinting at the ecological relevance of quinoline derivatives (Schwarz et al., 1989).
Spectroscopic and Electrochemical Characterization
The study by Wantulok et al. (2020) presented a novel approach to synthesizing selected quinolinecarbaldehydes and characterizing them spectroscopically. The study compared classical synthesis methods and conducted computational studies to understand formylation transformations. Furthermore, the electrochemical properties of these compounds were investigated, revealing a strong correlation between chemical structure and reduction and oxidation potentials. This study highlights the importance of quinoline derivatives in various applications, including their potential in electrochemical sensors (Wantulok et al., 2020).
Luminescent Boron Complexes
Benelhadj et al. (2016) synthesized a series of luminescent boron complexes using 5-Quinolinecarboxaldehyde. These complexes, based on BODIPY dyes or original benzimidazole or phenanthroimidazole N^N chelates, exhibited intense emission bands upon photoexcitation, with photoluminescence quantum yields reaching up to unity. This research underscores the potential of quinolinecarboxaldehyde in crafting luminescent probes for various applications (Benelhadj et al., 2016).
Propriétés
IUPAC Name |
8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNMPVCZLVKVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218460 |
Source


|
| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
CAS RN |
68304-21-2 |
Source


|
| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

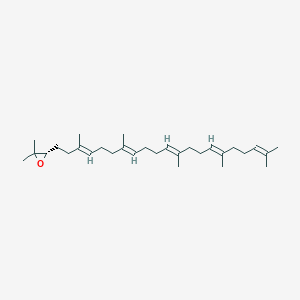
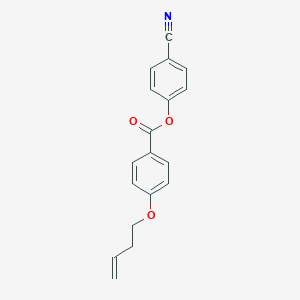
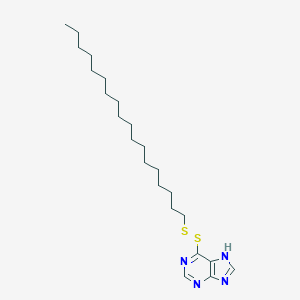

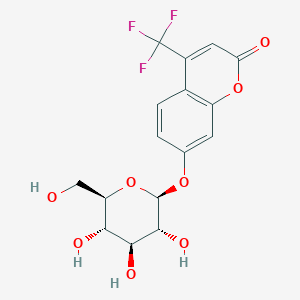
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
